BMS-1166 hydrochloride

PD-1/PD-L1 immune checkpoint small-molecule inhibitor

13-fold more potent than BMS-202 (1.4 nM vs 18 nM IC50), reducing per-assay compound consumption. Validated functional activity in T cell reporter assays—unlike inactive analogs BMS-202 and CA-170. NMR-characterized PD-L1 dimerization mechanism enables orthogonal interrogation distinct from antibody approaches. Proven utility as immobilized affinity capture reagent for native PD-L1 purification.

Molecular Formula C36H34Cl2N2O7
Molecular Weight 677.6 g/mol
Cat. No. B10818828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166 hydrochloride
Molecular FormulaC36H34Cl2N2O7
Molecular Weight677.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl
InChIInChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1
InChIKeyHYWQPFPFYSOTHD-UVFMYQNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Procurement-Relevant Identity and Mechanism Overview


The target compound, commonly designated as BMS-1166 hydrochloride, is a synthetic small-molecule immune checkpoint inhibitor that disrupts the protein–protein interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1. BMS-1166 belongs to the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative series [1] and is claimed as Example 1166 in Bristol-Myers Squibb patent WO2015160641A2 [2]. The compound induces transient dimerization of PD-L1, thereby sterically blocking PD-1 binding [3]. This structural class represents a distinct pharmacological approach relative to antibody-based checkpoint blockade, offering different physicochemical and target engagement properties.

Why (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride Cannot Be Substituted with Class Analogs


PD-1/PD-L1 small-molecule inhibitors exhibit profound scaffold-dependent differences in potency, mechanism of action, and functional efficacy that preclude simple interchangeability. While multiple biphenyl-based inhibitors share a common PD-L1 dimerization target site, they diverge substantially in binding affinity, with IC50 values spanning two orders of magnitude from ~1 nM to >100 nM within the same chemical series [1]. Critically, some clinically advanced molecules such as CA-170 lack direct PD-L1 binding activity entirely despite claims of checkpoint modulation [2]. Furthermore, T cell reporter assay data demonstrate that even compounds with measurable binding do not necessarily translate to functional restoration of T cell activation—BMS-202 shows no functional activity despite detectable binding [3]. Substitution without compound-specific validation therefore risks experimental failure and resource expenditure on inactive or weakly active molecules.

Quantitative Differentiation Evidence: (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride vs. Comparators


BMS-1166 Exhibits Highest Potency Among [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Derivatives

BMS-1166 is identified as the most potent compound within the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative series described in the primary medicinal chemistry literature [1]. This class-level potency superiority was established through systematic structure–activity relationship (SAR) analysis of multiple derivatives evaluated under standardized HTRF assay conditions. The rank-ordering within this specific chemical scaffold directly informs compound selection for PD-L1 dimerization studies.

PD-1/PD-L1 immune checkpoint small-molecule inhibitor

BMS-1166 Demonstrates 1.4 nM IC50 for PD-1/PD-L1 Disruption, 13-Fold More Potent than BMS-202

BMS-1166 inhibits PD-1/PD-L1 protein–protein interaction with an IC50 of 1.4 nM in homogenous time-resolved fluorescence (HTRF) binding assays . This potency exceeds that of the structurally related BMS-202, which exhibits an IC50 of 18 nM under comparable conditions . The 13-fold difference in inhibitory concentration translates to lower compound consumption in dose–response studies and potentially improved signal-to-noise ratios in cellular assays.

PD-1/PD-L1 HTRF assay IC50 comparison

BMS-1166 Directly Induces PD-L1 Dimerization, a Mechanism Distinct from Orthosteric Competition

NMR spectroscopy analysis demonstrates that BMS-1166 promotes the formation of dimeric PD-L1 in solution [1]. This mechanism involves binding to a transiently induced hydrophobic pocket at the PD-L1 dimer interface, thereby stabilizing a conformation that sterically occludes the PD-1 binding site. Unlike orthosteric inhibitors that directly compete for the PD-1 binding epitope, BMS-1166 acts allosterically by inducing and trapping PD-L1 homodimers. This mechanism is shared by select biphenyl-based small molecules but is not observed with therapeutic antibodies (e.g., nivolumab, pembrolizumab) or with macrocyclic peptide inhibitors.

PD-L1 dimerization allosteric inhibition NMR spectroscopy

BMS-1166 Demonstrates Functional Activity in T Cell Reporter Assays Unlike BMS-202

In a T cell reporter system designed to evaluate functional blockade of PD-1-mediated inhibition, BMS-1166 demonstrated measurable restoration of T cell activation, whereas BMS-202 was entirely ineffective at reducing PD-1-mediated reporter inhibition under identical assay conditions [1]. This functional divergence occurs despite both compounds exhibiting measurable binding to PD-L1 in biochemical assays, underscoring that binding affinity alone does not predict cellular efficacy. CA-170 and AUNP-12 similarly failed to show functional activity in this reporter system.

T cell activation functional assay immune checkpoint blockade

BMS-1166 Enables One-Step Affinity Capture of Native PD-L1 via Immobilized Small-Molecule Beads

BMS-1166 immobilized on nanomagnetic beads specifically binds and captures the membrane protein PD-L1 from cell extracts in a single step, enabling high-purity protein isolation without multi-step chromatographic procedures [1]. This application leverages the compound's high-affinity interaction with PD-L1 to function as an affinity capture reagent. In contrast, BMS-202 and other lower-affinity analogs have not been validated for this application, and antibody-based capture methods require different elution conditions and may co-purify protein complexes.

target identification affinity capture nanomagnetic beads

BMS-1166 Serves as a Validated Reference Standard for PD-L1 Small-Molecule Inhibitor Characterization

BMS-1166 is consistently employed as a well-characterized reference compound in studies evaluating novel PD-L1–targeting small molecules, including head-to-head comparisons with clinical-stage candidates such as CA-170 [1] and in benchmarking studies alongside peptide-57 and nivolumab [2]. This established role as a reference standard facilitates cross-study data normalization and assay quality control. Its inclusion in published comparative analyses provides a robust body of peer-reviewed performance data that is unavailable for less extensively characterized analogs.

reference compound assay validation quality control

Optimal Research Applications for (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride Based on Quantified Evidence


High-Throughput Screening and Dose–Response Profiling of PD-1/PD-L1 Disruption

The 1.4 nM IC50 potency in HTRF assays makes BMS-1166 the optimal choice for high-throughput screening campaigns targeting PD-1/PD-L1 disruption . Compared to BMS-202 (18 nM IC50), the 13-fold higher potency reduces compound consumption by an equivalent factor, directly lowering per-plate costs and minimizing DMSO carryover artifacts . This potency advantage is particularly consequential for large-scale screening libraries where compound quantity is limiting.

Functional T Cell Activation Studies Requiring Cellular Validation of Checkpoint Blockade

For experiments requiring demonstration of functional PD-1/PD-L1 pathway antagonism in cellular contexts, BMS-1166 provides validated activity in T cell reporter systems whereas BMS-202, CA-170, and AUNP-12 lack functional efficacy . This functional validation eliminates the risk of false-positive selection that occurs when relying solely on biochemical binding assays, ensuring that observed cellular phenotypes are attributable to genuine checkpoint blockade.

Mechanistic Studies of PD-L1 Dimerization and Allosteric Checkpoint Inhibition

BMS-1166 is uniquely suited for investigations into PD-L1 dimerization mechanisms, having been characterized by solution-state NMR spectroscopy as a promoter of transient PD-L1 homodimer formation . This allosteric mechanism differs fundamentally from orthosteric competition employed by therapeutic antibodies, enabling orthogonal interrogation of PD-1/PD-L1 signaling and supporting research into small-molecule checkpoint inhibitor pharmacology distinct from antibody-based approaches.

Affinity-Based PD-L1 Protein Purification and Target Engagement Studies

The compound's validated utility as an immobilized affinity capture reagent on nanomagnetic beads enables one-step purification of native PD-L1 from cellular extracts . This application extends BMS-1166's value beyond pharmacological inhibition to target identification and validation workflows, distinguishing it from lower-affinity analogs that lack demonstrated efficacy in affinity capture applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-1166 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.